1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15N3O2S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
1-butylsulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C11H15N3O2S/c1-2-3-8-17(15,16)14-10-7-5-4-6-9(10)13-11(14)12/h4-7H,2-3,8H2,1H3,(H2,12,13) |
InChI Key |
VSFZRSNMHLBNBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N1C2=CC=CC=C2N=C1N |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Functionalization via Halogenation
-
Bromination : Selective bromination of benzimidazole derivatives (e.g., 2-bromobenzimidazole) enables further functionalization.
Sulfonylation with Butylsulfonyl Chloride
The key step involves introducing the butylsulfonyl group via nucleophilic substitution. Generalized protocols include:
Reaction Conditions
Mechanistic Pathway
-
Nucleophilic Attack : The amine group in 1H-benzo[d]imidazol-2-amine attacks the electrophilic sulfur in butylsulfonyl chloride.
-
Deprotonation : A base (e.g., TEA) neutralizes the released HCl, driving the reaction forward.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
-
Advantages : Reduced reaction times (e.g., 30 minutes vs. hours) and improved yields.
-
Example :
Purification and Characterization
Workup Procedures
Analytical Data
Challenges and Optimization Strategies
Steric Hindrance
Byproduct Formation
-
Issue : Over-sulfonylation or hydrolysis of sulfonyl chloride.
-
Solution : Strict anhydrous conditions and excess sulfonyl chloride (1.1–1.5 equiv.).
Comparative Analysis of Analogous Reactions
Industrial-Scale Considerations
-
Continuous Flow Reactors : Enable precise temperature control and scalability.
-
Automated Purification : Reduces manual handling in high-throughput settings.
Chemical Reactions Analysis
Table 1: Key Sulfonylation Parameters
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–25°C | |
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Reaction Time | 1–4 hours |
Nucleophilic Substitution
The sulfonyl group undergoes substitution with nucleophiles such as amines or thiols.
Amine Substitution
Reagents :
-
1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine
-
Primary/secondary amines (e.g., morpholine, piperidine)
-
Potassium carbonate (base)
-
Dimethylformamide (DMF)
Conditions :
-
Heating at 80–100°C for 6–12 hours.
Products :
-
Substituted sulfonamides (e.g., morpholin-4-ylmethyl derivatives).
Yield : ~65–72% (based on analogous benzimidazole systems) .
Table 2: Substitution with Amines
| Nucleophile | Conditions | Yield | Source |
|---|---|---|---|
| Morpholine | 80°C, 8 hours, DMF | 68% | |
| Piperidine | 100°C, 6 hours, DMF | 72% |
Oxidation of the Benzimidazole Core
The aromatic ring can undergo oxidation to form quinone-like structures under strong acidic conditions.
Reagents :
-
Hydrogen peroxide (30%)
-
Acetic acid
Conditions :
-
Reflux at 120°C for 3–5 hours.
Products :
-
Oxidized benzimidazole derivatives (e.g., sulfone-linked quinones).
Yield : ~55–60% (observed in structurally related compounds) .
Reduction of the Sulfonyl Group
The butylsulfonyl moiety can be reduced to a thiol group under specific conditions.
Reagents :
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF)
Conditions :
-
Reaction at −10°C to 0°C for 2–3 hours.
Products :
-
1-(Butylthio)-1H-benzo[d]imidazol-2-amine.
Yield : ~50–55% (based on sulfone-to-thiol reductions) .
Halogenation
Electrophilic substitution at the C4/C5 positions can occur using halogenating agents.
Reagents :
-
N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)
-
Acetonitrile
Conditions :
-
Room temperature, 2–4 hours.
Products :
-
4-Bromo/chloro-1-(butylsulfonyl)-1H-benzo[d]imidazol-2-amine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine has been investigated for its anticancer properties. Research indicates that compounds in the benzimidazole class exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit key oncogenic pathways, making them promising candidates for cancer therapy.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | K562 | 0.014 | |
| Compound B | HL60 | 8.3 | |
| Compound C | HCT116 | 1.3 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies reveal that benzimidazole derivatives can effectively inhibit bacterial growth, including strains resistant to conventional antibiotics. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the benzimidazole ring can enhance antimicrobial efficacy.
Table 2: Antimicrobial Activity of Selected Compounds
| Compound Name | Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 4 | |
| Compound E | Mycobacterium tuberculosis | 0.5 |
Enzyme Inhibition
Enzyme Inhibitors
Research has highlighted the potential of this compound as an enzyme inhibitor. It interacts with various enzymes involved in critical biochemical pathways, thus affecting cellular processes.
Table 3: Enzyme Inhibition Potency
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 0.5 | |
| Butyrylcholinesterase | Non-competitive | 0.7 |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzimidazole derivatives, including this compound, against neurodegenerative diseases. The compound's ability to inhibit monoamine oxidase and cholinesterase suggests its potential in treating conditions like Alzheimer's disease.
Table 4: Neuroprotective Activity
| Compound Name | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| Compound F | Monoamine oxidase B | Selective | |
| Compound G | Butyrylcholinesterase | Selective |
Industrial Applications
In addition to its medicinal uses, this compound serves as a valuable building block in organic synthesis and materials science. Its unique chemical properties allow it to be utilized in the development of new materials and chemical processes.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of benzimidazole derivatives demonstrated their effectiveness against various cancer cell lines, establishing a correlation between structural modifications and increased potency against specific targets such as Bcr-Abl kinase.
Case Study 2: Antimicrobial Efficacy
In vitro testing of selected derivatives against resistant bacterial strains revealed significant inhibition rates, suggesting that these compounds could serve as lead candidates for developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. In the case of receptor modulation, the compound can either activate or inhibit receptor signaling, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs of 1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine, particularly those with modifications at the 1-position of the benzimidazole scaffold. Data from , and 23 are synthesized into tables and discussions.
Key Observations:
Substituent Effects on Yield: Electron-rich substituents (e.g., pyridin-2-ylmethyl in 19) yield higher synthetic efficiency (73%) compared to bulky or electron-deficient groups (e.g., 3,5-dichlorobenzyl in 11 at 47%) .
Spectral Signatures :
- The CH2 group linking the benzimidazole and substituent resonates at δ ~5.40–5.50 ppm in benzyl analogs . For the target compound, the butylsulfonyl group’s SO2CH2 protons are expected to appear upfield (δ ~3.5 ppm) due to electron withdrawal, while the butyl chain would show characteristic alkyl signals (δ 1.0–1.8 ppm).
Purity and Stability: Most analogs achieve >98% purity via flash column chromatography . The sulfonyl group’s polarity may enhance solubility in polar solvents (e.g., methanol or DMSO), simplifying purification compared to lipophilic chlorobenzyl derivatives.
Table 2: Physicochemical and Functional Comparisons
Research Findings and Implications
- Synthetic Challenges : The butylsulfonyl group’s introduction likely requires sulfonylation reagents (e.g., butylsulfonyl chloride) under basic conditions, differing from the benzylation methods used for analogs in .
- Reactivity : The sulfonyl group may increase the acidity of the NH group at the 2-position, facilitating deprotonation and nucleophilic reactions—a property absent in chlorobenzyl analogs.
- Biological Relevance : While chlorobenzyl derivatives are associated with antimicrobial activity , sulfonyl-containing benzimidazoles are often explored as protease inhibitors or anti-inflammatory agents due to their H-bonding capacity .
Biological Activity
1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a benzimidazole core, which is known for its diverse pharmacological activities. The butylsulfonyl group enhances solubility and bioavailability, making it a suitable candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, specifically targeting RIPK2 (Receptor Interacting Protein Kinase 2), which plays a crucial role in inflammatory signaling pathways. In vitro studies have demonstrated that it inhibits RIPK2 with an IC50 value of approximately 5.1 nM, indicating strong potency .
- Anti-inflammatory Effects : The compound has been reported to reduce the secretion of pro-inflammatory cytokines such as TNF-α in cellular models. This suggests its potential utility in treating inflammatory diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In a study evaluating its antiproliferative effects, the compound was tested against multiple cancer cell lines, demonstrating significant growth inhibition. The mechanism was linked to its ability to interfere with DNA topoisomerase activity, which is critical for DNA replication and repair .
- Inflammatory Diseases : Another study focused on its anti-inflammatory properties, revealing that treatment with this compound significantly reduced inflammation markers in animal models of arthritis. This positions it as a candidate for further development in inflammatory disease therapies .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-(sulfonyl)-substituted benzimidazol-2-amine derivatives?
- Methodological Answer : Common approaches include:
- SNAr (Nucleophilic Aromatic Substitution) Amination : Reacting halogenated benzimidazoles (e.g., 2-chloro derivatives) with amines under basic conditions. For example, 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole reacted with 1-methylpiperidin-4-amine to form a sulfonamide-linked product .
- Copper-Catalyzed Three-Component Coupling : Combining 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes with CuI catalysis to yield N-sulfonylacetamidines .
- Cyclization with Iodoacetic Acid : Thiourea intermediates cyclize using iodoacetic acid to form derivatives like 7-(methanesulphonaminomethyl)-N-substituted analogs .
Q. Which spectroscopic techniques are critical for characterizing 1-(sulfonyl)benzimidazol-2-amine derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns aromatic protons (δ7.0–8.0 ppm) and sulfonyl/amine-linked carbons (e.g., δ151.93 for N=C-N) .
- Mass Spectrometry : Confirms molecular weight (e.g., observed M+1 peak at m/z 414.0 for a trifluoromethyl-substituted derivative) .
Q. How can reaction conditions be optimized for high-yield synthesis of sulfonamide-linked benzimidazoles?
- Methodological Answer :
- Solvent Selection : Ethanol or acetonitrile at 60–80°C promotes cyclization and coupling .
- Catalyst Screening : CBr4 enhances yields in one-pot syntheses (e.g., 78% yield for N-(benzimidazol-2-yl)benzamides) .
Advanced Research Questions
Q. How do unexpected byproducts arise in SNAr reactions of halogenated benzimidazoles, and how can they be mitigated?
- Methodological Answer :
- Mechanistic Insight : Competing pathways like N-demethylation and self-catalyzed N-diarylation can lead to dimeric byproducts (e.g., ’s title compound). Real-time monitoring via TLC or HPLC is critical to track intermediate formation .
- Kinetic Control : Adjusting reaction time and temperature limits over-reaction. For example, lower temperatures (0–25°C) reduce side reactions during thiourea cyclization .
Q. What computational tools aid in predicting the reactivity of sulfonyl-substituted benzimidazoles in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for SNAr reactions to predict regioselectivity and activation barriers.
- Molecular Docking : Assess steric/electronic effects of the butylsulfonyl group on binding to biological targets (e.g., histamine receptors) .
Q. How does the sulfonyl group influence the biological activity of benzimidazol-2-amine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The butylsulfonyl moiety enhances lipophilicity and target affinity. For example, N-sulfonyl analogs of astemizole showed dual H1/H4 receptor antagonism .
- In Vitro Assays : Test antiplasmodial or anticonvulsant activity using cell-based models (e.g., hemozoin inhibition for antimalarial potential) .
Q. What strategies resolve contradictions in reported synthetic yields for similar sulfonamide derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
